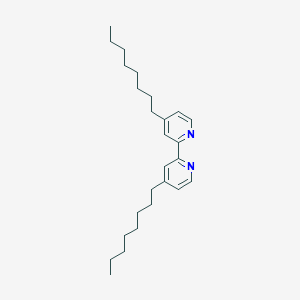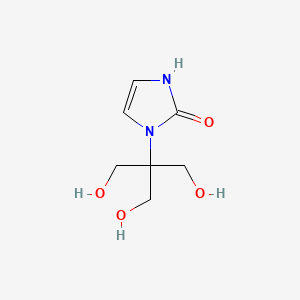
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an imidazole ring substituted with a dihydroxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one typically involves the reaction of imidazole with a dihydroxypropyl derivative. One common method is the reaction of imidazole with 1,3-dihydroxy-2-(hydroxymethyl)propane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced techniques and equipment is essential to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents for reduction reactions.
Substituting Agents: Various halides or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of substituted imidazole derivatives.
Applications De Recherche Scientifique
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of polymers, adhesives, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biochemical processes. The dihydroxypropyl group enhances its solubility and reactivity, allowing it to participate in diverse chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-pyrazole
- 1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-triazole
Uniqueness
1-(1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)-1H-imidazol-2(3H)-one stands out due to its specific combination of the imidazole ring and dihydroxypropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C7H12N2O4 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-1H-imidazol-2-one |
InChI |
InChI=1S/C7H12N2O4/c10-3-7(4-11,5-12)9-2-1-8-6(9)13/h1-2,10-12H,3-5H2,(H,8,13) |
Clé InChI |
AQRJVEJNYFYOGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N1)C(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


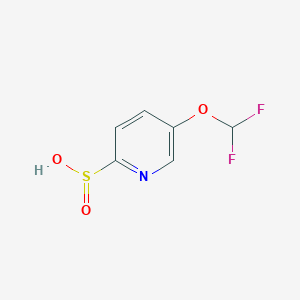
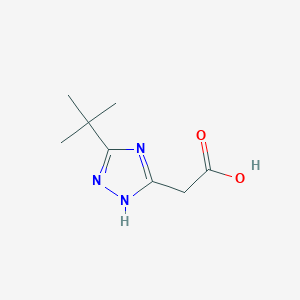

![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

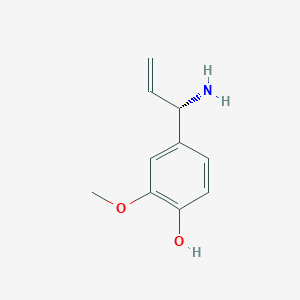
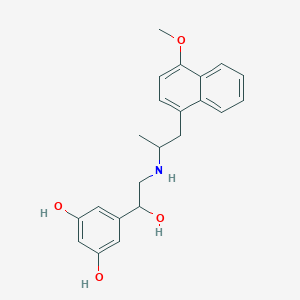
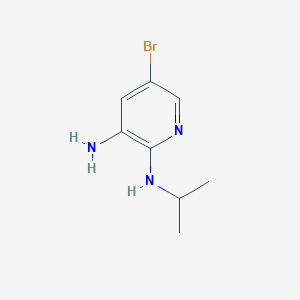
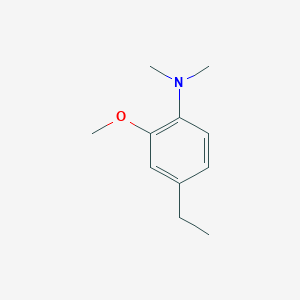
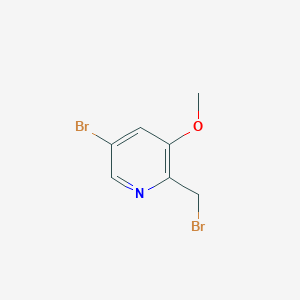
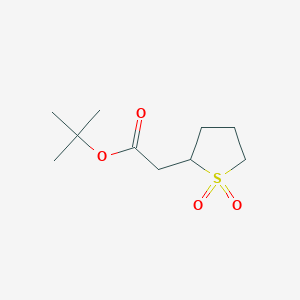
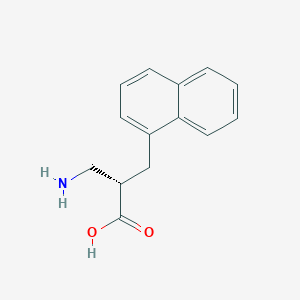
![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
